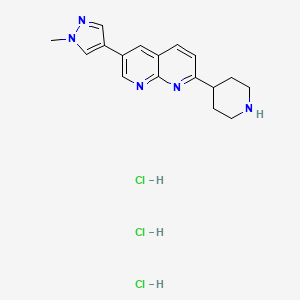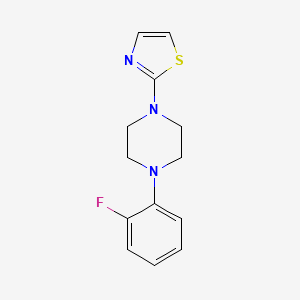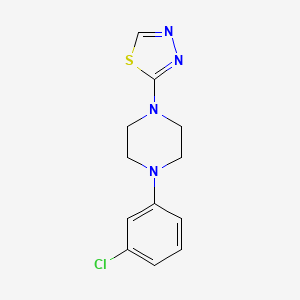![molecular formula C19H22FN3O B12240519 2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12240519.png)
2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and an oxan-4-yl group attached to a pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materialsThe oxan-4-yl group is then added through a series of reactions that may include nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Medicine: The compound could have potential as a drug candidate, particularly if it exhibits activity against specific targets such as enzymes or receptors involved in disease processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby affecting cellular processes. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
What sets 2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine apart is its unique combination of functional groups, which can confer specific properties such as increased stability, enhanced biological activity, or improved solubility. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H22FN3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H22FN3O/c20-16-5-1-13(2-6-16)12-21-18-11-17(14-7-9-24-10-8-14)22-19(23-18)15-3-4-15/h1-2,5-6,11,14-15H,3-4,7-10,12H2,(H,21,22,23) |
InChI Key |
BTWPUSMVIFHINK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC3=CC=C(C=C3)F)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12240445.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine](/img/structure/B12240447.png)
![3-Tert-butyl-6-{[1-(2-methanesulfonylbenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240455.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12240462.png)
![6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12240464.png)
![5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12240478.png)

![3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240504.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine](/img/structure/B12240507.png)

![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12240514.png)

![3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240518.png)
